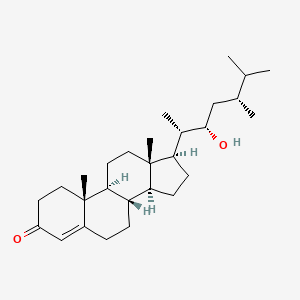

(22S)-22-hydroxycampest-4-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(22S)-22-hydroxycampest-4-en-3-one is a 3-oxo Delta(4)-steroid that is campest-4-en-3-one bearing an additional 22S-hydroxy substituent. It is a 22-hydroxy steroid, a 3-oxo-Delta(4) steroid and a brassinosteroid. It derives from a hydride of a campestane.

Applications De Recherche Scientifique

Role in Plant Physiology

Brassinosteroid Biosynthesis

(22S)-22-hydroxycampest-4-en-3-one is an important intermediate in the brassinosteroid biosynthetic pathway. It is produced from (22S)-22-hydroxycampesterol through the action of cytochrome P450 enzymes, particularly CYP90A1/CPD. This compound facilitates the conversion of other intermediates into biologically active brassinosteroids, which are crucial for plant growth and development, including cell elongation, division, and responses to environmental stressors .

Impact on Crop Yield and Stress Resistance

Research indicates that brassinosteroids, including this compound, enhance crop yield by improving photosynthesis and nutrient uptake. They also confer resistance to abiotic stresses such as drought and salinity by modulating physiological processes like stomatal closure and root growth . For instance, studies have shown that application of brassinosteroids can lead to increased biomass and yield in crops like rice and wheat under stress conditions .

Biotechnological Applications

Synthetic Biology and Yeast Engineering

Recent advancements have enabled the synthesis of this compound in engineered yeast platforms. By modifying metabolic pathways, researchers have successfully produced this compound, demonstrating its potential for large-scale production using microbial systems. This approach not only offers a sustainable method for producing valuable phytosterols but also aids in understanding the enzymatic pathways involved in steroid biosynthesis .

| Parameter | Value |

|---|---|

| Yield of this compound | ~40 mg/L |

| Yeast Strain Used | Saccharomyces cerevisiae |

| Key Enzymes Involved | CYP90B1, CYP90A1 |

Pharmaceutical Potential

Therapeutic Effects

Emerging studies suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Its role in modulating cellular signaling pathways could be beneficial in treating conditions associated with oxidative stress and inflammation .

Case Studies

A notable case study highlighted the use of brassinosteroids in cancer therapy, where this compound exhibited cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity underscores its potential as a chemotherapeutic agent .

Environmental Applications

Bioremediation

The application of this compound in bioremediation is an area of growing interest. Its ability to enhance plant growth can be leveraged to improve phytoremediation strategies for contaminated soils. By promoting root development and biomass accumulation, plants treated with this compound can more effectively uptake heavy metals and other pollutants from the soil .

Propriétés

Formule moléculaire |

C28H46O2 |

|---|---|

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h16-19,22-26,30H,7-15H2,1-6H3/t18-,19+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |

Clé InChI |

FMFAICDKESPFNH-NQMBQAPESA-N |

SMILES isomérique |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C |

SMILES canonique |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.